1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde
Overview
Description
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C14H17NO . It contains a total of 33 atoms; 17 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecule contains a total of 34 bonds. There are 17 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aldehyde (aromatic), and 1 tertiary amine (aromatic) .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been achieved via a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes . Another method involves the condensation of aniline with acetone to synthesize TMQ .Molecular Structure Analysis
The molecular structure of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde includes 1 aldehyde (aromatic), and 1 tertiary amine (aromatic). It also contains 2 six-membered rings and 1 ten-membered ring .Chemical Reactions Analysis
The mechanism of the photoinduced Markovnikov addition of methanol to the double bond of 2,2,4,6-tetramethyl-1,2-dihydroquinoline was studied by the flash photolysis technique over a wide range of acetic acid and KOH concentrations .Physical And Chemical Properties Analysis
The molecular weight of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is 215.29 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
-
Synthesis of New Heterocyclic Compounds
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of new heterocyclic compounds containing a hydroquinoline scaffold .
- Method : The compound was reacted with a system of hydroxylammonium chloride/pyridinium chloride/toluene to produce a new compound . It was also used in the condensation reaction with methylene active compounds .
- Results : The synthesized compounds were predicted to have a wide variety of pharmaceutical and industrial applications .
-
Antioxidant Research
-
Sensor for Hydrazine Hydrate
- Field : Analytical Chemistry
- Application : This compound is used in the synthesis of a merocyanine, which is a selective and sensitive sensor for hydrazine hydrate .
- Method : The compound is formylated at the 6-position and the resulting quinoline aldehyde is condensed with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to obtain a merocyanine .
- Results : The merocyanine can effectively and competently sense hydrazine hydrate .
-
Synthesis of Dihydroquinoline Containing Coumarins
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of 3-substituted dihydroquinoline containing coumarins .
- Method : The condensation reaction of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene active compounds like ethylcyanoacetate, dimethyl-3-oxopentanedioate, ethylacetoacetate, diethylmalonate, and Meldrum’s acid afforded 3-substituted dihydroquinoline containing coumarins .
- Results : A pentacyclic coumarin was obtained via the random condensation reaction of malononitrile with the compound in the presence of a catalytic amount of piperidine in ethanol .
-
Synthesis of Dihydroquinoline Based Merocyanine
- Field : Analytical Chemistry
- Application : This compound is used in the synthesis of a merocyanine, which is a ‘Naked Eye’ and ‘Fluorogenic’ sensor for Hydrazine Hydrate in Aqueous Medium and Hydrazine Gas .
- Method : The compound is formylated at the 6-position and the resulting quinoline aldehyde is condensed with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to obtain a merocyanine . The merocyanine can effectively and competently sense hydrazine hydrate .
- Results : The merocyanine detects hydrazine hydrate selectively in less than 5s over other amines, anions, and metals . The detection can be done simply by naked eye and quantification can be done by absorbance / fluorescence spectroscopy .
-
Synthesis of Pentacyclic Coumarin
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of a pentacyclic coumarin .
- Method : A pentacyclic coumarin was obtained via the random condensation reaction of malononitrile with the compound in the presence of a catalytic amount of piperidine in ethanol .
- Results : The synthesized pentacyclic coumarin has potential applications in various fields .
properties
IUPAC Name |
1,2,2,4-tetramethylquinoline-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUBWDXUKWCIDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.